molecular formula C10H12ClNO B13125338 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride

Cat. No.: B13125338
M. Wt: 197.66 g/mol
InChI Key: SNRNZZPWCMXIAP-UHFFFAOYSA-N
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Description

5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl It is a derivative of naphthalene, characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group on a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Amination: The amino group is introduced via nucleophilic substitution reactions, using ammonia (NH3) or amines under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which can involve reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxide (OH-) or alkoxide (RO-).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: NH3, ROH, NaOH

Major Products

    Oxidation: Quinones, oxidized naphthalene derivatives

    Reduction: Reduced amines, alcohols

    Substitution: Amino derivatives, hydroxyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of structural modifications on biological activity. It serves as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and structural features make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism of action of 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
  • 1-(Aminomethyl)-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
  • (5S)-5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol

Uniqueness

Compared to similar compounds, 5-Amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is unique due to the presence of both an amino group and a chlorine atom on the tetrahydronaphthalene backbone. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

5-amino-1-chloro-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H12ClNO/c11-10-7-2-1-3-8(12)6(7)4-5-9(10)13/h4-5,8,13H,1-3,12H2

InChI Key

SNRNZZPWCMXIAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C(=C(C=C2)O)Cl)N

Origin of Product

United States

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